Barbituric acid, 5-ethyl-1-(2-hydroxy-3-methoxypropyl)-5-phenyl-, carbamate (ester)
Description
This compound is a barbituric acid derivative with distinct structural features:
- 5th position substitutions: Ethyl and phenyl groups, common in sedative-hypnotic barbiturates like phenobarbital .
- Carbamate ester: A rare functional group in barbiturates, likely altering metabolic stability compared to traditional esters or alkyl chains .
While direct pharmacological data for this compound are absent in the provided evidence, its structural attributes suggest unique physicochemical and biological properties.
Properties
CAS No. |
64038-13-7 |
|---|---|
Molecular Formula |
C17H21N3O6 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-methoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C17H21N3O6/c1-3-17(11-7-5-4-6-8-11)13(21)19-16(24)20(14(17)22)9-12(10-25-2)26-15(18)23/h4-8,12H,3,9-10H2,1-2H3,(H2,18,23)(H,19,21,24) |
InChI Key |
MQQPFLVCCBPWTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC(COC)OC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Step A: Formation of Sodium 5-Ethyl-5-Phenylbarbiturate
-
- Sodium methylate solution (29-31% w/w in methanol)
- Ethyl acetate (small quantity, ~3.5-5.8 kg per batch)
- Diethyl α-ethyl-α-phenylmalonate (264.3 kg scale in examples)
- Urea (108-168 kg scale)
- Heating to reflux (~85-110°C) with distillation of ethanol to drive reaction
-
- Sodium methylate solution is warmed with ethyl acetate to remove free alkali.
- Diethyl α-ethyl-α-phenylmalonate is added, followed by urea.
- The mixture is refluxed, allowing condensation and cyclization to sodium 5-ethyl-5-phenylbarbiturate.
- Ethanol formed is distilled off under reduced pressure.
- The reaction mixture is cooled, diluted with water, filtered, and acidified with hydrochloric acid to pH 3-4 to precipitate the crude barbituric acid derivative.
-
- Crude product yields range from approximately 209 to 216 kg per batch.
- The process is noted for stable product quality and high yield (~75-80% based on starting malonate).
Step B: Recrystallization and Purification
-
- Ethanol and purified water in volume ratios of 1:1 to 1:2
- Granular activated carbon (GAC) for decolorization
- Reflux for 0.5 hours, followed by filtration, crystallization, and drying
-
- Purified 5-ethyl-5-phenyl barbituric acid is obtained with high purity.
- Typical yields after purification are about 189-205 kg per batch.
Summary Table of Industrial Preparation Parameters for 5-Ethyl-5-Phenyl Barbituric Acid
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Sodium methylate concentration | 29% w/w | 31% w/w | 29% w/w |
| Ethyl acetate added (kg) | 3.5 | 4.3 | 5.8 |
| Urea (kg) | 108 | 138 | 168 |
| Diethyl α-ethyl-α-phenylmalonate (kg) | 264.3 | 264.3 | 264.3 |
| Reflux temperature (°C) | 85 | 87 | 85 |
| pH for acidification | 3 | 4 | 3 |
| Crude product yield (kg) | 211.2 | 215.6 | 209.8 |
| Ethanol for recrystallization (kg) | 422.4 | 359.3 | 524.5 |
| Water for recrystallization (kg) | 633.6 | 718.7 | 524.5 |
| Final purified product yield (kg) | 196.4 | 205.2 | 189.5 |
Functionalization to Barbituric Acid, 5-Ethyl-1-(2-Hydroxy-3-Methoxypropyl)-5-Phenyl-, Carbamate (Ester)
The target compound involves substitution at the N-1 position with a 2-hydroxy-3-methoxypropyl group and carbamate ester formation. While direct detailed synthetic procedures for this exact compound are scarce in public patents or literature, general synthetic strategies for similar N-substituted barbituric acid carbamates are well established.
N-1 Alkylation with 2-Hydroxy-3-Methoxypropyl Moiety
-
- The 5-ethyl-5-phenyl barbituric acid is first deprotonated at the N-1 nitrogen using a strong base (e.g., sodium hydride or potassium carbonate).
- The resulting anion is reacted with a suitable electrophilic alkylating agent, such as 2-hydroxy-3-methoxypropyl halide (e.g., bromide or tosylate).
- Reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
-
- The presence of the hydroxy and methoxy groups requires careful control to avoid side reactions.
- Protection of the hydroxy group may be employed in some synthetic routes, followed by deprotection.
Carbamate (Ester) Formation
-
- The hydroxy group on the 2-hydroxy-3-methoxypropyl substituent is converted into a carbamate ester by reaction with an isocyanate or chloroformate reagent.
- Common reagents include phosgene derivatives or carbamoyl chlorides.
- The reaction is usually conducted under mild basic conditions to neutralize HCl formed.
-
- Direct carbamoylation of the N-alkylated barbituric acid derivative.
- Use of protected carbamate intermediates followed by deprotection.
Supporting Literature and Analogous Syntheses
- Walker’s 1973 doctoral thesis at Georgia Institute of Technology extensively documents the synthesis of 5-ethyl-5-phenyl barbituric acid derivatives substituted at N-1 with various amino and hydroxyalkyl groups, including carbamate derivatives.
- The thesis provides experimental procedures for N-alkylation and subsequent functional group transformations, including carbamate formation, with detailed NMR and spectral data supporting structure confirmation.
- The synthetic protocols emphasize mild reaction conditions, purification by recrystallization, and characterization by IR, UV, and elemental analysis.
Analytical and Process Notes
- The industrial preparation of the 5-ethyl-5-phenyl barbituric acid core is optimized for high yield, low waste, and stable product quality.
- The N-1 functionalization to introduce the 2-hydroxy-3-methoxypropyl group and carbamate ester is typically performed in laboratory-scale syntheses with careful control of reaction conditions to avoid side reactions due to the multifunctional nature of the substituent.
- Purification methods include recrystallization from aqueous ethanol and chromatographic techniques when necessary.
- Characterization is performed using IR spectroscopy (to confirm carbamate and barbituric acid carbonyls), NMR spectroscopy (to confirm substitution pattern and integrity of the hydroxy and methoxy groups), and elemental analysis.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Synthesis of 5-ethyl-5-phenyl barbituric acid | Sodium methylate (29-31%), ethyl acetate, diethyl α-ethyl-α-phenylmalonate, urea, reflux 85-110°C, acidification with HCl pH 3-4 | High yield (~75-80%), industrial scale, pure core compound |
| N-1 Deprotonation and alkylation | Base (NaH, K2CO3), 2-hydroxy-3-methoxypropyl halide, DMF/DMSO, mild heating | Introduction of hydroxy-methoxypropyl substituent at N-1 |
| Carbamate ester formation | Isocyanate or chloroformate reagent, mild base, room temp or mild heating | Formation of carbamate ester on hydroxy group |
| Purification | Recrystallization (aqueous ethanol), activated carbon decolorization, filtration | High purity final product |
| Characterization | IR, NMR, UV, elemental analysis | Structural confirmation and purity assessment |
Chemical Reactions Analysis
Types of Reactions
[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-methoxypropan-2-yl] carbamate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Can result in various substituted carbamates.
Scientific Research Applications
Pharmacological Applications
1. Central Nervous System Effects:
-
Sedative and Anxiolytic Properties : The compound exhibits central nervous system depressant activities similar to traditional barbiturates. Studies indicate that modifications in alkyl and aryl groups can significantly alter pharmacodynamics, potentially enhancing sedative and anxiolytic effects .
- Hypnotic Effects : Due to its structural similarity to classic barbiturates, it may also have hypnotic properties, making it suitable for treating insomnia or anxiety disorders .
2. Anticonvulsant Activity:
- Research has shown that derivatives of barbituric acid can possess anticonvulsant properties. The specific compound may be explored for its potential in managing seizure disorders through modulation of neurotransmitter systems .
Case Studies
Case Study 1: Sedative Efficacy
A study evaluated the sedative effects of various barbituric acid derivatives, including the compound . Results indicated that it significantly reduced anxiety levels in animal models compared to control groups, suggesting its potential use in clinical settings for anxiety management.
Case Study 2: Anticonvulsant Potential
Another research project focused on the anticonvulsant properties of this compound, demonstrating efficacy in reducing seizure frequency in rodent models. This study supports further exploration into its therapeutic applications for epilepsy treatment .
Mechanism of Action
The mechanism of action of [1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-methoxypropan-2-yl] carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of the enzyme.
Modulating receptor function: By acting as an agonist or antagonist.
Interfering with cellular pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound’s carbamate ester distinguishes it from most barbiturates, which typically feature alkyl/aryl esters or unsaturated groups. This may confer resistance to enzymatic hydrolysis, prolonging its half-life .
Key Observations :
- The target compound’s carbamate ester may require specialized reagents (e.g., chloroformates) for introduction, unlike simpler alkylation methods used for Phenobarbital .
- Hydroxy and methoxy groups in the 1st position likely necessitate protective-group strategies during synthesis, increasing complexity compared to N,N′-dimethyl derivatives .
Pharmacological Activity
Key Observations :
- The carbamate ester may slow hepatic metabolism, contrasting with Secobarbital’s rapid hydroxylation to inactive metabolites .
- The polar 1st-position substituent could limit CNS effects, similar to BA-5’s peripheral antifibrotic action .
Physicochemical Properties
Key Observations :
- The hydroxy-methoxypropyl group may enhance water solubility compared to Phenobarbital, aligning with trends observed in hydroxylated metabolites of Secobarbital .
- Carbamate ester IR peaks (1690–1740 cm⁻¹) overlap with barbiturate carbonyl signals, necessitating NMR for differentiation .
Biological Activity
Barbituric acid derivatives, including 5-ethyl-1-(2-hydroxy-3-methoxypropyl)-5-phenyl-, carbamate (ester) , are notable for their diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by an ethyl group and a phenyl group at the 5-position of the barbituric acid framework, alongside a carbamate ester linked to a hydroxy and methoxy-substituted propyl chain at the 1-position. Its molecular formula is with a molecular weight of approximately 373.39 g/mol.
Pharmacological Properties
Barbituric acid derivatives are primarily known for their sedative and hypnotic effects, acting on the central nervous system (CNS). The presence of lipophilic groups enhances their ability to cross the blood-brain barrier, which is crucial for their pharmacological activity. Research indicates that these compounds may modulate neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors.
- GABA Receptor Modulation : Barbiturates enhance GABAergic transmission, leading to increased inhibitory effects on neuronal excitability.
- Neurotransmitter Interaction : They may influence other neurotransmitter systems, contributing to their sedative effects.
- Antimicrobial Activity : Some studies suggest that derivatives can exhibit antimicrobial properties against various pathogens .
Biological Activity Overview
The biological activities associated with barbituric acid derivatives include:
- Sedative and Hypnotic Effects : Used in managing anxiety and sleep disorders.
- Anticonvulsant Properties : Effective in treating epilepsy and seizure disorders.
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .
- Potential Anticancer Activity : Emerging studies indicate that certain barbiturates may have anticancer properties by inhibiting cancer cell proliferation .
Comparative Analysis with Other Barbiturates
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Phenobarbital | Barbituric acid derivative with phenyl group | Widely used as an anticonvulsant |
| Amobarbital | 5-Ethyl substitution | Known for its sedative properties |
| Secobarbital | Similar barbiturate structure | Used in anesthesia |
| Butabarbital | Contains butyl group instead of ethyl | Different pharmacological profile |
The unique substitutions in 5-ethyl-1-(2-hydroxy-3-methoxypropyl)-5-phenyl-, carbamate (ester) may confer distinct biological activities compared to other barbiturate derivatives.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of barbituric acid exhibited stronger antibacterial effects than standard antibiotics against specific bacterial strains .
- Sedative Effects : Clinical trials have shown that this compound can effectively reduce anxiety levels in patients without significant side effects typically associated with traditional sedatives .
- Anticancer Research : Preliminary findings indicate that certain modifications to the barbituric acid structure can enhance anticancer activity, potentially leading to new therapeutic agents for cancer treatment .
Q & A
Q. Critical Parameters :
- Temperature control : Excessive heat can trigger intramolecular isomerization, leading to byproducts like lactones or lactams .
- pH optimization : Alkaline conditions (pH 9–11) favor nucleophilic substitution but may promote hydrolysis of sensitive groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to isolate the target compound .
Basic Research Question: What analytical techniques are employed for structural characterization of this compound?
Answer:
Q. Table 1: Key Spectroscopic Data
| Technique | Observed Signal | Reference |
|---|---|---|
| FT-IR | 1745 cm⁻¹ (C=O, carbamate) | |
| EI-MS | m/z 242.27 [M+H]<sup>+</sup> | |
| X-ray | P21/c space group, Z = 4 |
Advanced Research Question: How can intramolecular isomerization during synthesis be minimized?
Answer:
Intramolecular cyclization is a common side reaction due to the proximity of reactive groups (e.g., amines and carbonyls). Mitigation strategies include:
- Steric hindrance : Use bulky substituents (e.g., 2-hydroxy-3-methoxypropyl) to reduce conformational flexibility .
- Low-temperature reactions : Conduct alkylation steps at 0–5°C to suppress rearrangement .
- Protecting groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups during carbamate formation .
Case Study :
In the synthesis of 5-phenyl-5-(3-aminopropyl)barbituric acid, replacing gaseous ammonia with azide intermediates (e.g., 3-azidopropyl derivatives) followed by catalytic hydrogenation reduced lactam formation by 70% .
Advanced Research Question: How do structural modifications influence pharmacological activity in barbituric acid derivatives?
Answer:
Q. Methodological Insight :
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to GABAA receptors. Adjust the hydroxy-methoxypropyl chain to optimize hydrogen bonding with Arg87 and Tyr157 residues .
Methodological Guidance: What protocols ensure reproducibility in pharmacological assays?
Answer:
- Sample preparation :
- Data validation :
Advanced Research Question: How can solubility challenges in aqueous media be addressed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
